N-(4-fluorobenzyl)-2-[(5-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Overview
Description
2-[(5-{[5-(4-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes fluorophenyl, tetrazole, triazole, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-{[5-(4-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE typically involves multi-step organic reactions The process begins with the preparation of the tetrazole and triazole intermediates, which are then linked through a series of nucleophilic substitution and condensation reactions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and confirm the structure of the final product. The use of automated reactors and continuous flow systems can further improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(5-{[5-(4-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, particularly involving the fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-[(5-{[5-(4-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[(5-{[5-(4-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Cephalexin: An antibiotic used to treat infections, known for its adsorption properties on metal surfaces.
Benzene, Toluene, Ethylbenzene, Xylene: Volatile organic compounds with significant environmental impact.
Uniqueness
2-[(5-{[5-(4-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C20H18F2N8OS |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[5-[[5-(4-fluorophenyl)tetrazol-2-yl]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H18F2N8OS/c1-29-17(11-30-27-19(25-28-30)14-4-8-16(22)9-5-14)24-26-20(29)32-12-18(31)23-10-13-2-6-15(21)7-3-13/h2-9H,10-12H2,1H3,(H,23,31) |
InChI Key |
VQRZQERBIIHGNX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NCC2=CC=C(C=C2)F)CN3N=C(N=N3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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